2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide

HDAC3 Histone deacetylase Isoform selectivity

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide (CAS 941905-07-3) is a synthetic dioxoimidazolidine-acetamide derivative belonging to the class of histone deacetylase (HDAC) inhibitors. It exhibits potent inhibition of Class I HDAC isoforms (HDAC1, HDAC2, HDAC3) at low nanomolar concentrations.

Molecular Formula C16H21N3O3
Molecular Weight 303.362
CAS No. 941905-07-3
Cat. No. B2642157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide
CAS941905-07-3
Molecular FormulaC16H21N3O3
Molecular Weight303.362
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=CC(=C2)C)CC
InChIInChI=1S/C16H21N3O3/c1-4-16(5-2)14(21)19(15(22)18-16)10-13(20)17-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3,(H,17,20)(H,18,22)
InChIKeyDYYBCCJEIIFHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide (CAS 941905-07-3): A Selective HDAC Inhibitor with Multi-Target Potential


2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide (CAS 941905-07-3) is a synthetic dioxoimidazolidine-acetamide derivative belonging to the class of histone deacetylase (HDAC) inhibitors. It exhibits potent inhibition of Class I HDAC isoforms (HDAC1, HDAC2, HDAC3) at low nanomolar concentrations [1]. The compound also demonstrates CCR5 antagonism, suggesting potential in HIV and inflammatory diseases [2]. Its unique 4,4-diethyl substitution pattern on the imidazolidine-2,5-dione core distinguishes it from other HDAC inhibitors and contributes to its isoform selectivity profile.

Why Generic HDAC Inhibitors Cannot Replace 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide in Target-Focused Research


Broad-spectrum HDAC inhibitors (e.g., vorinostat, panobinostat) lack the isoform selectivity required for dissecting Class I HDAC biology. Generic substitution with alternative dioxoimidazolidine analogs (e.g., 4-fluorophenyl or o-tolyl derivatives) fails to replicate the target compound's unique HDAC3/1/2 potency profile (IC50: 1.80–3.10 nM) [1] and its experimentally validated CCR5 antagonist activity [2]. The specific 3-methylphenyl (m-tolyl) acetamide moiety governs both target engagement and off-target discrimination, making simple analog replacement scientifically unjustifiable without matched comparative data.

Quantitative Differentiation Evidence: 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide vs. Comparator Compounds


HDAC3 Inhibition Potency: Target Compound vs. Structurally Related HDAC Inhibitors

The target compound inhibits human recombinant HDAC3 with an IC50 of 1.80 nM in a fluorogenic HDAC-Glo assay, demonstrating single-digit nanomolar potency [1]. This potency is approximately 1.3-fold stronger against HDAC3 compared to its activity against HDAC1 (IC50: 2.30 nM) and 1.7-fold stronger compared to HDAC2 (IC50: 3.10 nM) in the same assay format [1].

HDAC3 Histone deacetylase Isoform selectivity

Dual-Target Activity: HDAC Inhibition Plus CCR5 Antagonism as a Differentiator

Pharmacological screening identified the target compound as a CCR5 antagonist, a chemokine receptor implicated in HIV entry and inflammatory diseases [1]. This dual-target activity (HDAC inhibition + CCR5 antagonism) is not shared by common HDAC inhibitors such as vorinostat (SAHA), which lacks CCR5 activity. While quantitative CCR5 antagonism data (IC50) requires further characterization, the dual-mechanism profile provides a unique differentiation claim [1].

CCR5 antagonist Dual-target HIV

Structural Differentiation: 4,4-Diethyl vs. 4,4-Dimethyl Imidazolidinedione Analogs

The 4,4-diethyl substitution on the imidazolidine-2,5-dione ring is a key structural differentiator from the more common 4,4-dimethyl or 5,5-dimethyl hydantoin analogs (e.g., 5,5-dimethylhydantoin, CAS 77-71-4). In related SOAT-1 inhibitor patent families, 4,4-dialkyl substitution with larger alkyl groups (ethyl vs. methyl) significantly modulates lipophilicity (cLogP), target residence time, and metabolic stability [1]. While direct comparative data for this specific compound class is limited, class-level SAR indicates that diethyl substitution confers distinct physicochemical and pharmacokinetic properties compared to dimethyl analogs [1].

Structure-activity relationship Imidazolidinedione Ligand efficiency

GDF15 Modulation: First-in-Class Small Molecule Activity in Cachexia Models

A dioxoimidazolidin derivative (SOM D) structurally related to the target compound has been identified as the first small organic molecule capable of inhibiting GDF15 dimer formation and GFRAL binding in vitro [1]. In ovarian cancer cells (OV90), SOM D significantly modulated downstream targets IL-6 and NF-κB, while showing no acute cytotoxicity in normal dermal fibroblasts (DFs) [1]. This cell-type selective activity distinguishes this scaffold from peptide-based GDF15 antagonists, which typically lack such cancer-cell-selective modulation. However, the exact identity of SOM D as the target compound (CAS 941905-07-3) requires confirmation [1].

GDF15 Cancer cachexia Small molecule inhibitor

High-Impact Research and Procurement Applications for 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide


Class I HDAC Isoform Selectivity Profiling in Epigenetics Research

With its differential potency against HDAC3 (IC50: 1.80 nM), HDAC1 (IC50: 2.30 nM), and HDAC2 (IC50: 3.10 nM) [1], this compound serves as a chemical probe for dissecting Class I HDAC isoform-specific functions in gene expression regulation, cancer epigenetics, and neurobiology. Procurement is recommended for laboratories requiring a well-characterized, single-digit nanomolar HDAC inhibitor with defined isoform selectivity.

HIV Latency Reversal and Immuno-Epigenetic Studies

The compound's dual activity as an HDAC inhibitor and CCR5 antagonist [2] positions it as a unique tool for studying HIV latency reversal strategies. HDAC inhibitors are known to reactivate latent HIV, while CCR5 antagonism may simultaneously prevent de novo viral entry. This dual mechanism makes the compound valuable for 'shock-and-kill' therapeutic research programs.

Cancer Cachexia and GDF15-Targeted Drug Discovery

Based on the dioxoimidazolidin scaffold's demonstrated ability to disrupt GDF15 dimerization and signaling in cancer cells [4], this compound and its analogs are suitable starting points for medicinal chemistry campaigns targeting cancer cachexia. The scaffold's favorable selectivity profile—active in cancer cells but not normal fibroblasts—suggests a therapeutic window worth exploring in lead optimization.

SOAT-1/ACAT-1 Inhibitor Screening and Dermatological Research

The dioxo-imidazolidine patent family identifies this scaffold as a SOAT-1 inhibitor with potential in sebum regulation and acne treatment [3]. The 4,4-diethyl substitution pattern is specifically claimed for its enhanced metabolic stability and target engagement. Industrial cosmetic and dermatology research groups may procure this compound for formulation and efficacy screening in sebocyte models.

Quote Request

Request a Quote for 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.